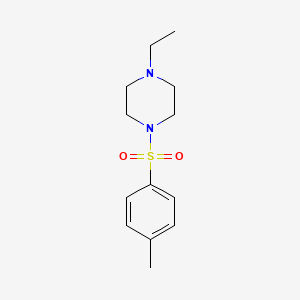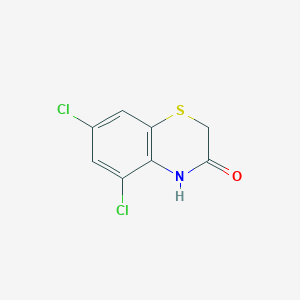
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide
Übersicht
Beschreibung
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It is a member of the p53 family of proteins and has been shown to inhibit the activity of the p53 homologue, p73. In
Wirkmechanismus
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ inhibits the activity of p73 by binding to its DNA-binding domain. This prevents p73 from binding to its target genes and activating their transcription. This compoundμ has also been shown to induce the degradation of p73 by promoting its ubiquitination and subsequent proteasomal degradation.
Biochemical and Physiological Effects
This compoundμ has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. In addition, this compoundμ has been shown to sensitize cancer cells to chemotherapy by inhibiting the activity of p73, which is known to confer resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ is its specificity for p73. This allows researchers to study the role of p73 in cancer biology without affecting the activity of other p53 family members. However, one of the limitations of this compoundμ is its relatively low potency. This requires the use of high concentrations of this compoundμ in experiments, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ. One potential direction is the development of more potent analogues of this compoundμ that can be used at lower concentrations. Another potential direction is the exploration of the role of p73 in other diseases, such as neurodegenerative diseases. Finally, the combination of this compoundμ with other cancer therapies, such as immunotherapy, could be explored to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamideμ has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of p73, which is a homologue of the tumor suppressor protein p53. This compoundμ has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-12-15(25-17(20-12)21-10-2-3-11-21)16(22)19-9-8-13-4-6-14(7-5-13)26(18,23)24/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPWCWYPGATNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-[(7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3197886.png)

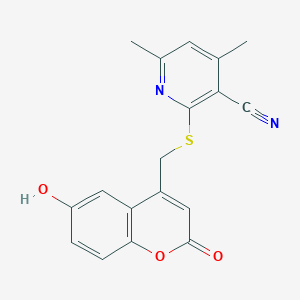
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197903.png)

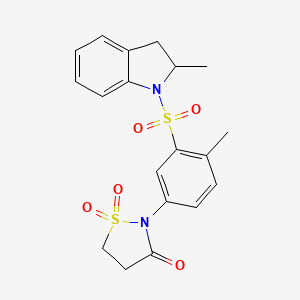
![3,4-dimethyl-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3197914.png)

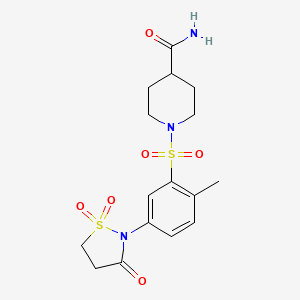
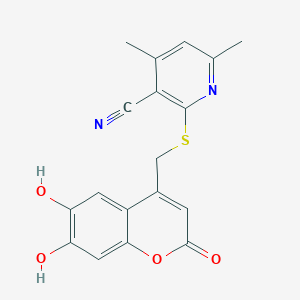
amine](/img/structure/B3197957.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)
